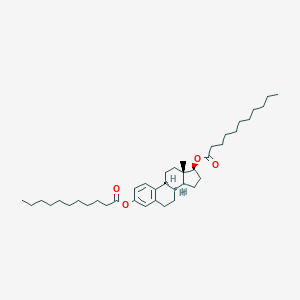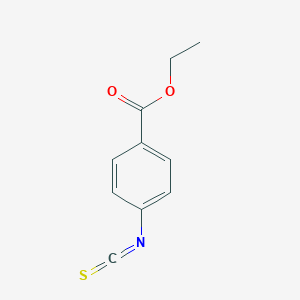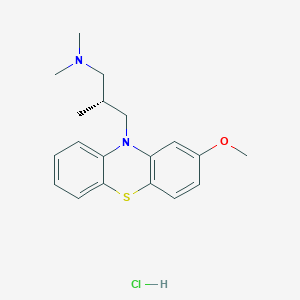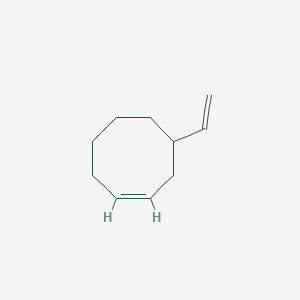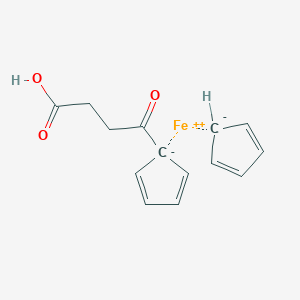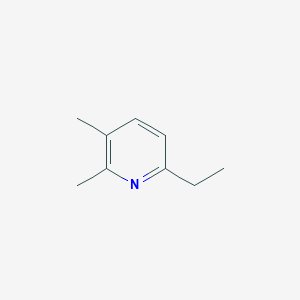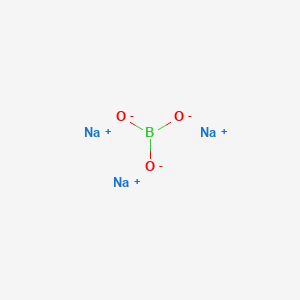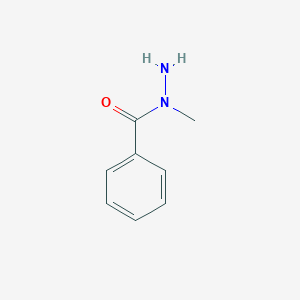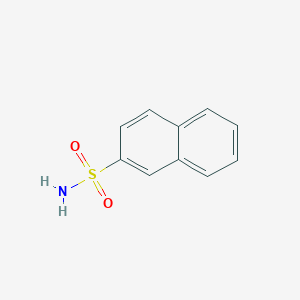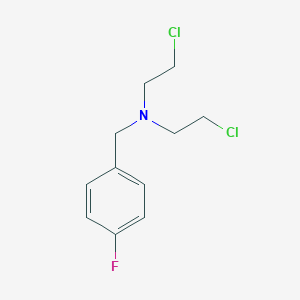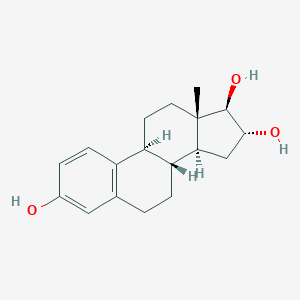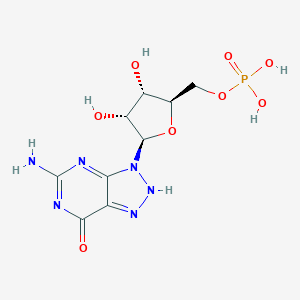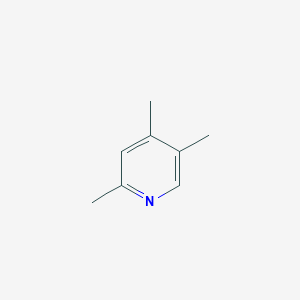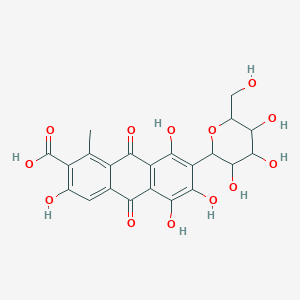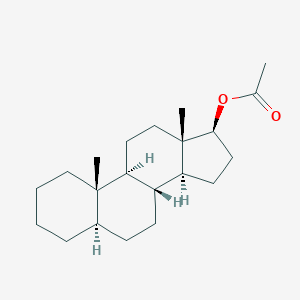
17beta-Hydroxy-5alpha-androstane acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-Hydroxy-5alpha-androstane acetate, also known as 5-Androsten-17beta-ol-3-one acetate, is a synthetic androgen that has been widely used in scientific research due to its potential applications in the field of medicine and biology. This compound is derived from testosterone and is known to possess both anabolic and androgenic properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 17beta-Hydroxy-5alpha-androstane acetate, as a derivative of stanolone acetate, has been utilized in the synthesis of various steroidal compounds. An efficient synthesis method has been developed to convert stanolone acetate to 5alpha-androst-1-ene-3,17-dione, which is a prodrug of 1-testosterone (Huyue Zhang & Z. Qiu, 2006).
Biological and Pharmacological Activities
Novel 9alpha-fluorosteroids have been synthesized, including derivatives of 17beta-Hydroxy-5alpha-androstane acetate, to assess their anabolic and androgenic activities. Some of these compounds exhibited significant anabolic activity (M. Reyes-Moreno et al., 2009).
17beta-Hydroxy-5alpha-androstane acetate derivatives have shown potential as antiprogestational agents with significant anti-implantational and antidecidual activities (J. Grunwell et al., 1976).
Neurosteroid analogs like 17beta-Nitro-5alpha-androstan-3alpha-ol have been developed from 17beta-Hydroxy-5alpha-androstane acetate, exhibiting potent anticonvulsant and anxiolytic activities. These compounds modulate GABA(A) receptors, suggesting their potential in neurological disorders (S. Runyon et al., 2009).
Antimicrobial and Anticancer Activities
Certain derivatives of 17beta-Hydroxy-5alpha-androstane acetate, such as steroidal amidoesters, have been synthesized and evaluated for their antineoplastic effects against various cancer cell lines, showing significant cytotoxic effects (C. Camoutsis et al., 1999).
3beta-Acetoxy-17beta-(L-prolyl)amino-5alpha-androstane, a derivative of 17beta-Hydroxy-5alpha-androstane acetate, has been found to exhibit both antimicrobial and cancer cell growth inhibitory activities. It has shown bactericidal effects against various gram-positive bacteria and inhibitory effects on human cancer cell growth (R. Pettit et al., 2000).
Hormonal and Androgenic Effects
Studies have explored the effects of androgens like 5alpha-dihydrotestosterone, derived from 17beta-Hydroxy-5alpha-androstane, on the prostate gland. These studies provide insights into the hormonal mechanisms influencing prostate health and disease, including prostatic atrophy and cancer (B. Lesser & N. Bruchovsky, 1974).
The impact of 17beta-Hydroxy-5alpha-androstane acetate derivatives on androgen dynamics in prostatic tissues, particularly in the context of anti-androgen treatments like cyproterone, has been investigated. This research contributes to understanding the molecular interactions and therapeutic potential in conditions like prostate hyperplasia and cancer (E. Giorgi et al., 1973).
Propiedades
Número CAS |
1236-49-3 |
|---|---|
Nombre del producto |
17beta-Hydroxy-5alpha-androstane acetate |
Fórmula molecular |
C21H34O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H34O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h15-19H,4-13H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |
Clave InChI |
QRRJQHVSHGOFLL-MQWPULPWSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Otros números CAS |
1236-49-3 |
Sinónimos |
5α-Androstan-17β-ol acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



